Methyl 3-chloro-4-methoxy-5-(methylsulfonyl)benzoate
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Overview
Description
Methyl 3-chloro-4-methoxy-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H11ClO5S It is a derivative of benzoic acid, featuring a chloro, methoxy, and methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-methoxy-5-(methylsulfonyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 3-chloro-4-methoxy-5-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-methoxy-5-(methylsulfonyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylthio derivatives.
Scientific Research Applications
Methyl 3-chloro-4-methoxy-5-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-methoxy-5-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of functional groups like chloro, methoxy, and methylsulfonyl allows it to participate in diverse biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-chloro-4-methoxybenzoate: Lacks the methylsulfonyl group.
Methyl 4-methoxy-5-(methylsulfonyl)benzoate: Lacks the chloro group.
Methyl 3-chloro-5-(methylsulfonyl)benzoate: Lacks the methoxy group.
Uniqueness: Methyl 3-chloro-4-methoxy-5-(methylsulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClO5S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
methyl 3-chloro-4-methoxy-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H11ClO5S/c1-15-9-7(11)4-6(10(12)16-2)5-8(9)17(3,13)14/h4-5H,1-3H3 |
InChI Key |
ACYHGLUUVVBSLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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